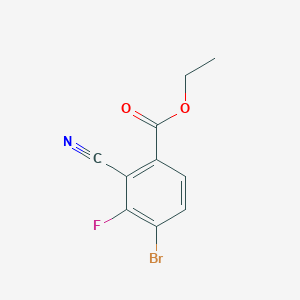

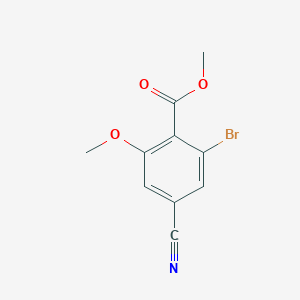

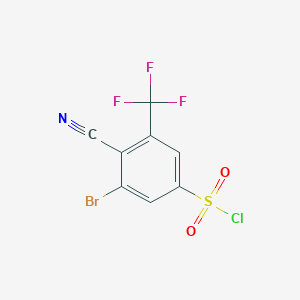

![molecular formula C9H6F4O3 B1416026 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid CAS No. 2228803-47-0](/img/structure/B1416026.png)

2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid

Overview

Description

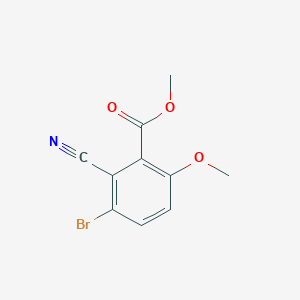

“2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound . It is similar to “2-(Trifluoromethyl)phenylacetic acid” which has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” can be represented by the molecular formula C9H7F3O3 . The exact mass of the molecule is 220.03472857 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” include a molecular weight of 220.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .Scientific Research Applications

Environmental Behavior and Remediation

Phenoxy herbicides, including compounds with structures similar to 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid, have been studied for their environmental behavior, particularly their sorption to soil and other materials. This research is crucial for understanding how such compounds might persist or break down in natural environments. For instance, studies on 2,4-D and other phenoxy herbicides have revealed their sorption dynamics, aiding in the development of strategies for mitigating environmental contamination (Werner et al., 2012).

Advanced Oxidation Processes

The degradation of phenoxy acids, including those structurally related to 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid, via advanced oxidation processes (AOPs) is a significant area of research. These studies focus on understanding the mechanisms and efficiency of various AOPs in breaking down such compounds, which is critical for water treatment and pollution control (Qutob et al., 2022).

Fluoroalkylation in Aqueous Media

Research on fluoroalkylation reactions, particularly in aqueous media, is relevant to understanding the chemical behavior and potential applications of fluorinated compounds like 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid. Such studies explore environmentally friendly methods for incorporating fluorinated groups into target molecules, highlighting the unique properties and applications of fluorinated compounds (Song et al., 2018).

Protein Design

The introduction of fluorinated amino acids into proteins is an innovative area of protein design. This approach aims to enhance protein stability and create proteins with novel properties by leveraging the unique physicochemical characteristics of fluorinated compounds. This line of research could provide insights into how fluorinated entities, similar to 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid, might be utilized in bioengineering and synthetic biology (Buer & Marsh, 2012).

Future Directions

The future directions of research involving “2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid” and similar compounds are promising. Trifluoromethylpyridine derivatives are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been known to act as peroxisome proliferator-activated receptor agonists .

Mode of Action

It’s likely that it interacts with its targets through a process similar to other organoboron reagents, which have been developed for specific coupling conditions .

Biochemical Pathways

Similar compounds have been involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Similar compounds have been known to undergo reactions mediated by mono-n-protected amino acid ligands .

Result of Action

Similar compounds have been known to play an important role in the regulation of central inflammation .

Action Environment

Similar compounds have been known to be influenced by key operating parameters, including reaction temperature, residence time, and total flow rate .

properties

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXMYEGHXNQRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.